bicyclo[3.2.2]nonane-6-carboxylic acid
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Overview
Description
Bicyclo[3.2.2]nonane-6-carboxylic acid is a unique organic compound characterized by its bicyclic structure. This compound is part of the bicyclo[3.2.2]nonane family, which is known for its stability and interesting chemical properties. The bicyclo[3.2.2]nonane framework is a rigid, non-planar structure that can influence the reactivity and interaction of the compound with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[32One common method involves the reduction of an anhydride to form bicyclo[3.2.2]nonane-6,7-dicarboxylic acid, which can then be selectively modified to yield bicyclo[3.2.2]nonane-6-carboxylic acid . The reaction conditions often include refluxing in sodium hydroxide and subsequent acidification to precipitate the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.2]nonane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the carboxylic acid group to form alcohols or other functional groups.
Substitution: The rigid bicyclic structure allows for selective substitution reactions, particularly at the carboxylic acid position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediates and products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Bicyclo[3.2.2]nonane-6-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s rigid structure makes it useful in the design of molecular probes and inhibitors that target specific biological pathways.
Industry: It can be used in the synthesis of polymers and other materials that benefit from its unique structural properties.
Mechanism of Action
The mechanism by which bicyclo[3.2.2]nonane-6-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing their activity through steric hindrance or electronic effects. The rigid bicyclic structure can also affect the compound’s binding affinity and specificity for its molecular targets.
Comparison with Similar Compounds
Bicyclo[3.2.2]nonane-6-carboxylic acid can be compared to other bicyclic compounds such as bicyclo[3.3.1]nonane and bicyclo[6.1.0]nonyne carboxylic acid . These compounds share similar structural features but differ in their ring sizes and functional groups, which can influence their chemical reactivity and applications. For example, bicyclo[6.1.0]nonyne carboxylic acid is known for its use in bioorthogonal chemistry due to its strained alkyne moiety .
Conclusion
This compound is a versatile compound with a range of applications in chemistry, biology, medicine, and industry. Its unique bicyclic structure provides stability and influences its reactivity, making it a valuable building block for various synthetic and research purposes.
Properties
CAS No. |
19574-12-0 |
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Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
bicyclo[3.2.2]nonane-6-carboxylic acid |
InChI |
InChI=1S/C10H16O2/c11-10(12)9-6-7-2-1-3-8(9)5-4-7/h7-9H,1-6H2,(H,11,12) |
InChI Key |
RUBJIIMMNAVITE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(C1)C(C2)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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